3-Hydroxy Desloratadine-d4
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Overview
Description
3-Hydroxy Desloratadine-d4: is a deuterated form of 3-Hydroxy Desloratadine, which is a metabolite of Desloratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterium labeling in this compound makes it useful in various pharmacokinetic and metabolic studies due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine-d4 involves the deuteration of 3-Hydroxy DesloratadineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under stringent regulatory guidelines to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Desloratadine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one atom or group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of deuterated analogs .
Scientific Research Applications
Chemistry: 3-Hydroxy Desloratadine-d4 is used in analytical chemistry for method development and validation. Its deuterated form allows for precise quantification and traceability in various analytical techniques .
Biology: In biological research, the compound is used to study the metabolic pathways and pharmacokinetics of Desloratadine. It helps in understanding the metabolism and excretion of the drug in different biological systems .
Medicine: The compound is used in pharmacological research to investigate the efficacy and safety of Desloratadine. It aids in studying drug interactions and optimizing dosing regimens for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance. It ensures the consistency and reliability of Desloratadine formulations .
Mechanism of Action
3-Hydroxy Desloratadine-d4 exerts its effects by acting as a stable isotope-labeled analog of 3-Hydroxy Desloratadine. The compound competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes .
Comparison with Similar Compounds
3-Hydroxy Desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound from which 3-Hydroxy Desloratadine is derived.
Loratadine: Another second-generation antihistamine that is metabolized to Desloratadine .
Uniqueness: The uniqueness of 3-Hydroxy Desloratadine-d4 lies in its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical applications, offering insights that are not possible with non-deuterated analogs .
Properties
IUPAC Name |
13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMTPISBHBIKE-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 3-Hydroxy Desloratadine-D4 used as an internal standard in this study?
A1: this compound is a deuterated form of 3-Hydroxy Desloratadine, the primary metabolite of Desloratadine. Utilizing a deuterated analog as an internal standard offers several advantages in quantitative analysis using mass spectrometry:
- Similar Chemical Behavior: Due to the structural similarity, this compound is expected to exhibit very similar chromatographic behavior to the analyte (3-Hydroxy Desloratadine) during the extraction and separation processes. [] This helps to minimize variability and improve the accuracy of the analysis.
- Distinct Mass Signal: The four deuterium atoms in this compound increase its molecular weight compared to the non-deuterated form. This allows for clear differentiation and quantification of both the analyte and internal standard during mass spectrometric detection. []
Q2: How does the use of this compound contribute to the validation of the analytical method?
A2: Incorporating this compound as an internal standard is crucial for method validation as it helps to ensure:
- Accuracy: By accounting for potential losses during sample preparation and variations in instrument response, the use of an internal standard allows for more accurate quantification of 3-Hydroxy Desloratadine in the plasma samples. []
- Precision: The consistent use of this compound helps to improve the repeatability (intra-day precision) and reproducibility (inter-day precision) of the analytical method. []
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